molecular formula C22H33N5O3S2 B14981003 2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide

2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide

Cat. No.: B14981003
M. Wt: 479.7 g/mol
InChI Key: MUHUIFHJZNDJNE-UHFFFAOYSA-N
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Description

2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLCYCLOHEXYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a cyclohexyl moiety

Preparation Methods

The synthesis of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLCYCLOHEXYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonamide group: This step involves the reaction of the triazole intermediate with a sulfonamide reagent.

    Attachment of the cyclohexyl moiety: This can be done through a substitution reaction where the cyclohexyl group is introduced to the intermediate compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLCYCLOHEXYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.

    Biology: The compound can be used in biological studies to understand its interactions with biological molecules and pathways.

    Materials Science: It can be investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLCYCLOHEXYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLCYCLOHEXYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other triazole derivatives, sulfonamides, and cyclohexyl-containing compounds. Each of these compounds may have distinct properties and applications, but the specific combination of features in this compound makes it particularly interesting for research and development.

Properties

Molecular Formula

C22H33N5O3S2

Molecular Weight

479.7 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C22H33N5O3S2/c1-5-26-20(14-27(32(4,29)30)18-12-10-16(2)11-13-18)24-25-22(26)31-15-21(28)23-19-9-7-6-8-17(19)3/h10-13,17,19H,5-9,14-15H2,1-4H3,(H,23,28)

InChI Key

MUHUIFHJZNDJNE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCC2C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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